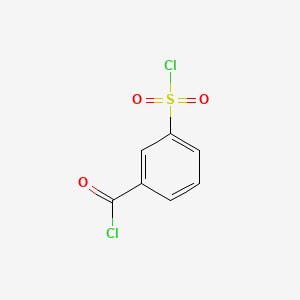3-(Chlorosulfonyl)benzoyl chloride
CAS No.: 4052-92-0
Cat. No.: VC3706730
Molecular Formula: C7H4Cl2O3S
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4052-92-0 |
|---|---|
| Molecular Formula | C7H4Cl2O3S |
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 3-chlorosulfonylbenzoyl chloride |
| Standard InChI | InChI=1S/C7H4Cl2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H |
| Standard InChI Key | XWEBTVZIZWEJOO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)Cl |
Introduction
IDENTIFICATION AND NOMENCLATURE
3-(Chlorosulfonyl)benzoyl chloride is an organosulfur compound with two reactive chloride groups. It is known by several synonyms in chemical literature and databases:
-
3-(Chlorosulfonyl)benzoyl chloride (primary name)
-
m-(Chlorosulfonyl)benzoyl chloride
-
Benzoyl chloride, 3-(chlorosulfonyl)-
-
3-(Chlorocarbonyl)benzenesulfonic acid chloride
The compound is registered with CAS Number 4052-92-0 and possesses the molecular formula C₇H₄Cl₂O₃S with a molecular weight of 239.08 g/mol . Its structure features a benzene ring substituted with a chlorosulfonyl group (-SO₂Cl) at position 3 and a benzoyl chloride group (-COCl).
PHYSICAL AND CHEMICAL PROPERTIES
3-(Chlorosulfonyl)benzoyl chloride exhibits distinctive physical and chemical characteristics that are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 3-(Chlorosulfonyl)benzoyl chloride
The compound contains two reactive functional groups (benzoyl chloride and chlorosulfonyl) that make it highly reactive toward nucleophiles. Both groups can undergo nucleophilic substitution reactions, particularly with hydroxyl, amino, and thiol groups. The compound is moisture-sensitive and hydrolyzes in the presence of water to form the corresponding carboxylic and sulfonic acids .
SYNTHESIS METHODS
Synthesis from Sodium 3-Sulfobenzoate
One of the documented methods for preparing 3-(chlorosulfonyl)benzoyl chloride involves the reaction of sodium 3-sulfobenzoate with thionyl chloride. This reaction simultaneously converts both the sulfonate and carboxylate groups to their respective acid chlorides. The procedure is as follows:
In a reaction setup with appropriate equipment (four-necked flask with stirrer, thermometer, dropping funnel, and condenser), sodium 3-sulfobenzoate (50.0 g, 0.22 mol) is combined with N,N-dimethylformamide (0.9 g) and toluene (97.0 g). Thionyl chloride (61.0 g, 0.51 mol) is added dropwise, and the mixture is stirred at 70°C for 5 hours. After cooling to 10°C, 8% hydrochloric acid solution (87.0 g) is added for liquid separation. The oil layer is collected, and the solvent is distilled off to obtain 3-(chlorosulfonyl)benzoyl chloride .
Under optimized conditions, this method yields 51.5 g (0.215 mol) of the product with a yield of 98% relative to the starting material and a purity of 98.0% as determined by high-performance liquid chromatography .
Comparative Synthesis Data
The choice of workup conditions significantly affects the yield and purity of 3-(chlorosulfonyl)benzoyl chloride. Table 2 compares results from different synthesis approaches based on the patent data:
Table 2: Comparative Synthesis Results for 3-(Chlorosulfonyl)benzoyl chloride
The data clearly demonstrates that using dilute hydrochloric acid instead of water during workup significantly improves both yield and purity of the final product .
ANALYTICAL APPLICATIONS
Derivatization in Analytical Chemistry
A significant application of 3-(chlorosulfonyl)benzoic acid, which is structurally related to 3-(chlorosulfonyl)benzoyl chloride, has been developed for analytical purposes. This novel derivatization method is used for the determination of monoacylglycerols, diacylglycerols, free sterols, and tocopherols using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) .
The derivatization process modifies lipid analytes to improve:
-
Peak shape
-
Chromatographic performance
-
Structural analysis capabilities
-
Ionization efficiency
-
Detection sensitivity
Specifically, the method has been optimized for analyzing plasma samples, achieving significant improvements in sensitivity with detection limits reaching 15–25 pmol/mL for free sterols .
Derivatization Procedure
The derivatization procedure using the related compound involves:
-
Sample preparation through protein precipitation
-
Reaction with the derivatization agent (50 mg/mL in acetonitrile)
-
Incubation at 60°C for 40 minutes
-
Extraction using the Folch lipid extraction protocol
-
Analysis by RP-UHPLC/MS/MS
This method allows for the identification of 92 different lipid species in human plasma samples, representing a substantial improvement over previous analytical approaches .
CHEMICAL STRUCTURE AND IDENTIFICATION
Structural Representations
3-(Chlorosulfonyl)benzoyl chloride can be represented using various chemical notation systems:
Table 3: Structural Identifiers for 3-(Chlorosulfonyl)benzoyl chloride
These structural identifiers provide standardized representations for database searches and computational chemistry applications.
Reactivity and Chemical Behavior
The compound contains two electrophilic centers:
-
The carbonyl carbon of the acid chloride group (-COCl)
-
The sulfur atom of the chlorosulfonyl group (-SO₂Cl)
Both of these functional groups are susceptible to nucleophilic attack, making 3-(chlorosulfonyl)benzoyl chloride a versatile reagent for introducing both carbonyl and sulfonyl functionalities into target molecules. The compound is particularly reactive with:
-
Alcohols (forming esters and sulfonate esters)
-
Amines (forming amides and sulfonamides)
-
Thiols (forming thioesters and thiosulfonates)
This dual reactivity makes it valuable in preparing bifunctional compounds for pharmaceutical and materials science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume